molecular formula C15H23NO11 B13352635 (4S,5R,6R,7S,8R)-5-Acetamido-7,9-diacetoxy-4,6,8-trihydroxy-2-oxononanoic acid

(4S,5R,6R,7S,8R)-5-Acetamido-7,9-diacetoxy-4,6,8-trihydroxy-2-oxononanoic acid

Cat. No.: B13352635
M. Wt: 393.34 g/mol
InChI Key: DXBXJQCKXVYGKY-BTXBGFNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,5R,6R,7S,8R)-5-Acetamido-7,9-diacetoxy-4,6,8-trihydroxy-2-oxononanoic acid is a complex organic compound with significant biochemical and industrial relevance. This compound is characterized by its multiple hydroxyl groups, acetamido group, and acetoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R,6R,7S,8R)-5-Acetamido-7,9-diacetoxy-4,6,8-trihydroxy-2-oxononanoic acid typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by selective acetylation and subsequent deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high specificity and efficiency. Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and optimize production rates.

Chemical Reactions Analysis

Types of Reactions

(4S,5R,6R,7S,8R)-5-Acetamido-7,9-diacetoxy-4,6,8-trihydroxy-2-oxononanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetamido and acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce polyols.

Scientific Research Applications

(4S,5R,6R,7S,8R)-5-Acetamido-7,9-diacetoxy-4,6,8-trihydroxy-2-oxononanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (4S,5R,6R,7S,8R)-5-Acetamido-7,9-diacetoxy-4,6,8-trihydroxy-2-oxononanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds and other interactions, modulating the activity of these targets and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4S,5R,6R,7S,8R)-5-Acetamido-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic acid methyl ester cyclic 8,9-carbonate
  • (4S,5R,6R,7S,8R)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid

Uniqueness

What sets (4S,5R,6R,7S,8R)-5-Acetamido-7,9-diacetoxy-4,6,8-trihydroxy-2-oxononanoic acid apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C15H23NO11

Molecular Weight

393.34 g/mol

IUPAC Name

(4S,5R,6R,7S,8R)-5-acetamido-7,9-diacetyloxy-4,6,8-trihydroxy-2-oxononanoic acid

InChI

InChI=1S/C15H23NO11/c1-6(17)16-12(9(20)4-10(21)15(24)25)13(23)14(27-8(3)19)11(22)5-26-7(2)18/h9,11-14,20,22-23H,4-5H2,1-3H3,(H,16,17)(H,24,25)/t9-,11+,12+,13+,14+/m0/s1

InChI Key

DXBXJQCKXVYGKY-BTXBGFNFSA-N

Isomeric SMILES

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](COC(=O)C)O)OC(=O)C)O

Canonical SMILES

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(COC(=O)C)O)OC(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.